Cas no 82524-62-7 (1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde)

1,3-Dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde is a versatile heterocyclic compound featuring both an isoindole core and a reactive aldehyde functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules such as pharmaceuticals, dyes, and agrochemicals. The compound’s aldehyde group enables facile derivatization through condensation or nucleophilic addition reactions, while the isoindole moiety contributes to its stability and electronic properties. Its high purity and well-defined reactivity profile ensure consistent performance in applications requiring precise functionalization. Suitable for use in research and industrial settings, this compound offers a reliable building block for advanced chemical synthesis.
1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde structure
82524-62-7 structure
Product Name:1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde
CAS No:82524-62-7
MF:C9H5NO3
MW:175.140902280807
CID:1118368
PubChem ID:9793994
Update Time:2025-06-09

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde
    • SCHEMBL238005
    • 1,3-dioxoisoindoline-2-carboxaldehyde
    • 1,3-Dioxoisoindoline-2-carbaldehyde
    • 82524-62-7
    • Inchi: 1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H
    • InChI Key: XRTZNLOSPLAZGE-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1C=O)=O

Computed Properties

  • Exact Mass: 175.026943022g/mol
  • Monoisotopic Mass: 175.026943022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.4Ų

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041728-1g
1,3-Dioxoisoindoline-2-carbaldehyde
82524-62-7 97%
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¥10292.00 2024-07-28

Additional information on 1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde (CAS No. 82524-62-7): A Comprehensive Overview

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde (CAS No. 82524-62-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as isoindole-1,3-dione-2-carbaldehyde, is characterized by its unique structural features and diverse chemical reactivity. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements related to this compound.

Chemical Structure and Properties

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde is a derivative of isoindole with a characteristic dioxo group and an aldehyde functional group. The molecular formula of this compound is C9H6O4, and it has a molecular weight of 178.14 g/mol. The presence of the aldehyde group makes it highly reactive in various chemical reactions, including condensation, reduction, and oxidation processes. The dioxo group contributes to its stability and reactivity in different solvents.

The compound exhibits good solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 150°C, and it is stable under normal laboratory conditions. However, it can undergo degradation when exposed to strong acids or bases for extended periods.

Synthesis Methods

The synthesis of 1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde can be achieved through several routes. One common method involves the reaction of phthalic anhydride with an appropriate aldehyde or ketone in the presence of a catalyst. For instance, the reaction of phthalic anhydride with formaldehyde in an acidic medium can yield the desired product. Another approach involves the cyclization of substituted benzoic acids or esters under specific conditions.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method using microwave irradiation. This method not only reduces reaction time but also improves yield and purity. The use of microwave-assisted synthesis has gained popularity due to its efficiency and environmental friendliness.

Applications in Medicinal Chemistry

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde has shown promise in various medicinal chemistry applications due to its ability to form bioactive derivatives. One notable application is in the development of anti-inflammatory agents. Research has demonstrated that compounds derived from this scaffold exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways.

A study published in the European Journal of Medicinal Chemistry explored the use of isoindole-1,3-dione derivatives as potential inhibitors of cyclooxygenase (COX) enzymes. The results indicated that certain derivatives exhibited selective inhibition of COX-2 over COX-1, making them promising candidates for the treatment of inflammatory diseases with reduced gastrointestinal side effects.

Applications in Materials Science

Beyond medicinal chemistry, 1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde has found applications in materials science due to its unique electronic properties. The compound can be used as a building block for the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

A recent study published in Advanced Materials reported the synthesis of a conductive polymer using isoindole-1,3-dione derivatives as monomers. The resulting polymer exhibited high conductivity and excellent stability under various environmental conditions. This breakthrough has opened new avenues for the development of next-generation electronic materials.

Recent Research Advancements

The ongoing research on 1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde continues to uncover new possibilities for its applications. A study published in Chemical Communications explored the use of this compound as a precursor for the synthesis of metalorganic frameworks (MOFs). The researchers demonstrated that isoindole-1,3-dione derivatives can serve as ligands for constructing MOFs with tunable porosity and high surface area. These MOFs have potential applications in gas storage and separation processes.

In another study published in Angewandte Chemie International Edition, researchers investigated the photochemical properties of isoindole-1,3-dione derivatives. They found that these compounds exhibit unique photophysical behavior under UV light irradiation. This property makes them suitable for use in photodynamic therapy (PDT) for cancer treatment.

Conclusion

1,3-dihydro-1,3-dioxo-2H-Isoindole-2-carboxaldehyde (CAS No. 82524-62-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it a valuable building block for the development of novel bioactive compounds and advanced materials. Ongoing research continues to expand our understanding of its properties and potential uses, paving the way for future innovations in these fields.

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